

# An In-depth Technical Guide to the Physical and Chemical Properties of Barettin

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## Compound of Interest

Compound Name: Barettin

Cat. No.: B3061388

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## Abstract

**Barettin**, a brominated cyclic dipeptide alkaloid isolated from the marine sponge *Geodia barretti*, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of **Barettin**, alongside detailed experimental protocols for its characterization. The document aims to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of this marine natural product.

## Introduction

**Barettin** is a unique marine alkaloid featuring a 2,5-diketopiperazine nucleus formed from a dehydrogenated brominated tryptophan derivative and an arginine residue.<sup>[1]</sup> Its structure contributes to a range of biological effects, including antioxidant, anti-inflammatory, and antifouling properties.<sup>[1][2]</sup> This guide details the known physical and chemical characteristics of **Barettin**, offering a foundational understanding for its further investigation and potential therapeutic development.

## Physical and Chemical Properties

The physical and chemical properties of **Barettin** are crucial for its isolation, characterization, and formulation. While some data is available, further experimental determination is required

for a complete profile.

## Data Presentation

Property	Value	Reference(s)
Molecular Formula	C <sub>17</sub> H <sub>19</sub> BrN <sub>6</sub> O <sub>2</sub>	
Molecular Weight	419.3 g/mol	[1]
IUPAC Name	2-[3-[(2S,5Z)-5-[(6-bromo-1H-indol-3-yl)methylidene]-3,6-dioxopiperazin-2-yl]propyl]guanidine	
CAS Number	104311-70-8	[1]
Canonical SMILES	C1=CC2=C(C=C1Br)NC=C2/C=C\3/C(=O)N--INVALID-LINK--CCCN=C(N)N	
Melting Point	Not reported	
Solubility	Not reported	
High-Resolution Mass Spectrometry (HRMS)	m/z 419.0830 [M+H] <sup>+</sup> (Calculated for C <sub>17</sub> H <sub>20</sub> BrN <sub>6</sub> O <sub>2</sub> <sup>+</sup> : 419.0826)	
<sup>1</sup> H NMR Spectral Data	Not fully reported	
<sup>13</sup> C NMR Spectral Data	Not fully reported	
Infrared (IR) Spectral Data	Not reported	
UV-Vis Spectral Data	Not reported	

## Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines key experimental procedures related to the study of **Barettin**.

## Isolation and Purification of **Barettin** from *Geodia barretti*

The isolation of **Barettin** from its natural source is a critical first step for its study.

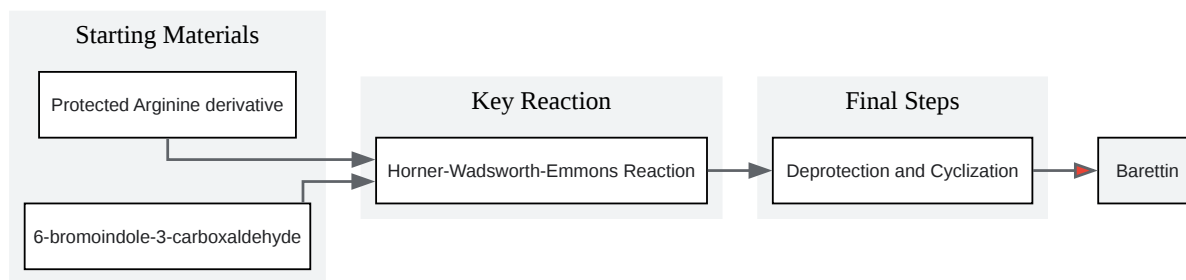
Protocol:

- **Extraction:** The lyophilized and ground sponge material is extracted with a mixture of dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) and methanol ( $\text{MeOH}$ ) (1:1, v/v).
- **Solvent Partitioning:** The crude extract is subjected to solvent partitioning using a series of solvents with increasing polarity to separate compounds based on their solubility.
- **Chromatographic Separation:** The fraction containing **Barettin** is further purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
  - **Column:** A C18 column is typically used.
  - **Mobile Phase:** A gradient of acetonitrile and water, often with a small percentage of formic acid, is employed to elute the compounds.
  - **Detection:** Elution is monitored by UV absorbance, and fractions containing **Barettin** are collected.

## Synthesis of **Barettin**

The total synthesis of **Barettin** allows for the production of larger quantities for research and confirms its chemical structure.

General Workflow for **Barettin** Synthesis:



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### *Synthesis of **Baretin** Workflow.*

Protocol Outline: A key step in the synthesis involves a Horner-Wadsworth-Emmons type reaction to introduce the dehydro-functionality, starting from 6-bromoindole-3-carboxaldehyde. [3] This is followed by coupling with a protected arginine derivative, subsequent deprotection, and cyclization to yield the final **Baretin** molecule in the natural Z-conformation.[3]

## Spectroscopic Analysis

Spectroscopic methods are fundamental for the structural elucidation and confirmation of **Baretin**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Sample Preparation: A purified sample of **Baretin** (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d<sub>6</sub>, MeOD).
  - Data Acquisition: <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired on a high-field NMR spectrometer. 2D NMR experiments such as COSY, HSQC, and HMBC are crucial for complete structural assignment.
- Mass Spectrometry (MS):
  - Sample Preparation: A dilute solution of **Baretin** is prepared in a suitable solvent like methanol or acetonitrile.

- Data Acquisition: High-resolution mass spectra are obtained using an ESI-TOF or Orbitrap mass spectrometer to determine the exact mass and elemental composition.
- Infrared (IR) Spectroscopy:
  - Sample Preparation: A small amount of the solid sample is analyzed using an ATR-FTIR spectrometer or by preparing a KBr pellet.
  - Data Acquisition: The spectrum is recorded over a range of 4000-400  $\text{cm}^{-1}$  to identify characteristic functional group vibrations.
- UV-Vis Spectroscopy:
  - Sample Preparation: A dilute solution of **Barettin** is prepared in a UV-transparent solvent (e.g., methanol, ethanol).
  - Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of 200-800 nm to identify chromophores.

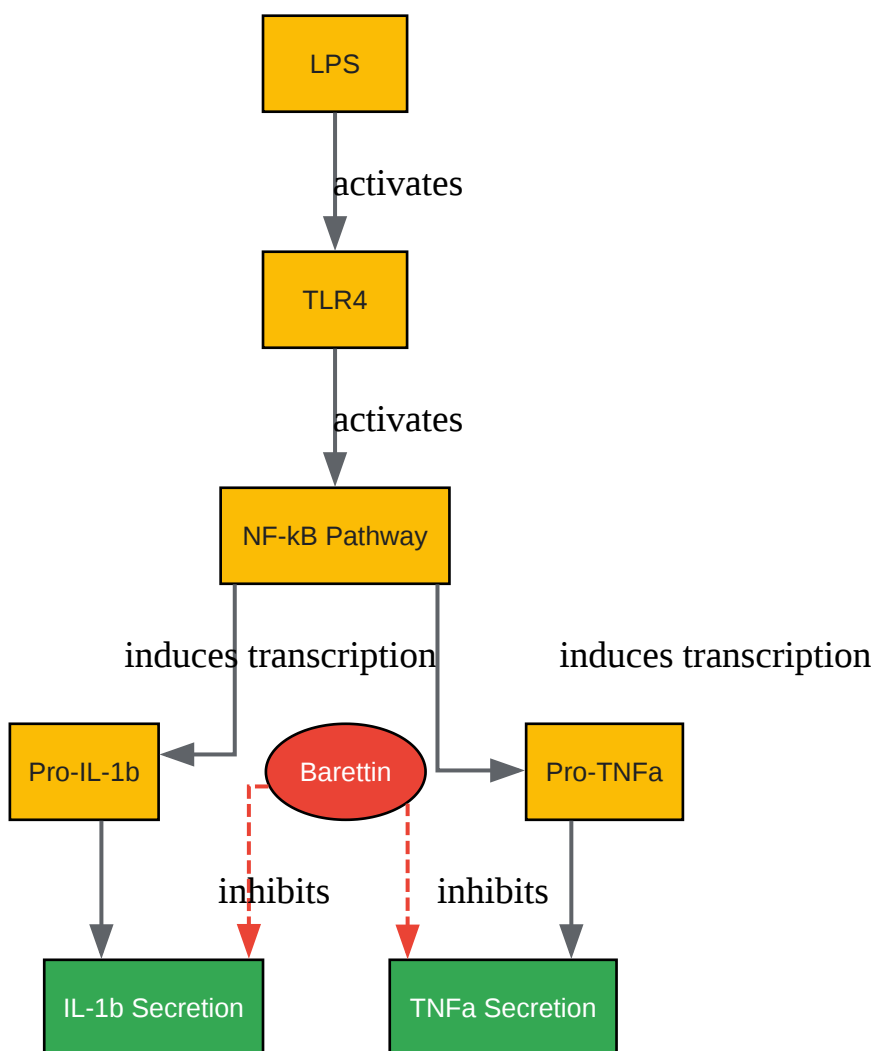
## Biological Activities and Signaling Pathways

**Barettin** exhibits several noteworthy biological activities, which are currently under investigation to understand their underlying mechanisms.

### Anti-inflammatory Activity

**Barettin** has been shown to inhibit the secretion of the pro-inflammatory cytokines Interleukin- $1\beta$  (IL- $1\beta$ ) and Tumor Necrosis Factor-alpha (TNF $\alpha$ ).<sup>[1][2][4][5]</sup> This activity suggests its potential as a modulator of inflammatory responses.

Signaling Pathway of **Barettin**'s Anti-inflammatory Action:



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***Baretin's Inhibition of Inflammatory Cytokines.***

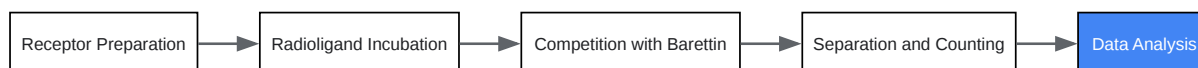
Experimental Protocol for Anti-inflammatory Assay:

- Cell Culture: Human monocytic THP-1 cells are commonly used.
- Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
- Treatment: Cells are treated with varying concentrations of **Baretin**.
- Cytokine Measurement: The levels of secreted IL-1 $\beta$  and TNF $\alpha$  in the cell culture supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).<sup>[2][4][5]</sup>

## Serotonin Receptor Interaction

**Barettin** has been found to interact with serotonin (5-HT) receptors, which may contribute to some of its pharmacological effects.[1]

Workflow for Serotonin Receptor Binding Assay:



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### *Serotonin Receptor Binding Assay Workflow.*

Protocol Outline: A radioligand binding assay is typically used to assess the affinity of **Barettin** for serotonin receptors. This involves incubating a preparation of cells or membranes expressing the target receptor with a radiolabeled ligand in the presence and absence of varying concentrations of **Barettin**. The amount of bound radioactivity is then measured to determine the inhibitory constant ( $K_i$ ) of **Barettin**. [6]

## Kinase Inhibition

Preliminary studies suggest that **Barettin** may inhibit the activity of Receptor-Interacting serine/threonine-Protein Kinase 2 (RIPK2) and Calcium/calmodulin-dependent protein kinase 1 $\alpha$  (CAMK1 $\alpha$ ).

Experimental Protocol for Kinase Inhibition Assay:

- **Assay Setup:** A biochemical kinase assay is performed using the purified kinase, a suitable substrate, and ATP.
- **Inhibitor Treatment:** The reaction is carried out in the presence of varying concentrations of **Barettin**.
- **Activity Measurement:** Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a phosphospecific antibody or a luminescence-based ATP detection method.

- **IC<sub>50</sub> Determination:** The half-maximal inhibitory concentration (IC<sub>50</sub>) of **Barettin** is calculated from the dose-response curve.

## Conclusion

**Barettin** is a marine natural product with a unique chemical structure and promising biological activities. This technical guide has summarized its known physical and chemical properties and provided an overview of key experimental protocols for its study. Further research is warranted to fully elucidate its spectral characteristics, solubility, and the detailed molecular mechanisms underlying its biological effects. Such information will be invaluable for advancing its potential as a lead compound in drug discovery and development.

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